1-Bromo-11-methyldodecane
Overview
Description
1-Bromo-11-methyldodecane is an organic compound with the molecular formula C13H27Br. It belongs to the class of bromoalkanes, which are alkanes substituted with a bromine atom. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and ability to introduce a bromine atom into other molecules .
Preparation Methods
Chemical Reactions Analysis
1-Bromo-11-methyldodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. For example[ \text{CH}_3(\text{CH}{11}\text{Br} + \text{OH}^- \rightarrow \text{CH}_3(\text{CH}{11}\text{OH} + \text{Br}^- ]
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For instance[ \text{CH}_3(\text{CH}{11}\text{Br} + \text{KOH} \rightarrow \text{CH}_3(\text{CH}{10}\text{CH}=\text{CH}_2 + \text{KBr} + \text{H}_2\text{O} ]
Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1-Bromo-11-methyldodecane has several applications in scientific research:
Organic Synthesis: It is used as an alkylating agent to introduce long alkyl chains into organic molecules, enhancing their lipophilicity and hydrophobicity.
Biological Studies: In biological research, it is employed to modify biomolecules, aiding in the study of membrane proteins and lipid interactions.
Industrial Applications: This compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-11-methyldodecane primarily involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can be easily replaced by other nucleophiles, facilitating the formation of new chemical bonds. This reactivity makes it a valuable tool in organic synthesis and various industrial processes .
Comparison with Similar Compounds
1-Bromo-11-methyldodecane can be compared with other bromoalkanes such as:
1-Bromododecane: Similar in structure but lacks the methyl group at the 11th position.
1-Bromo-2-methyldodecane: Another similar compound with the bromine atom at a different position, leading to variations in its chemical behavior.
These comparisons highlight the unique properties of this compound, particularly its specific reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-11-methyldodecane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27Br/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGKMMISRGUHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311948 | |
Record name | 1-Bromo-11-methyldodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54089-00-8 | |
Record name | 1-Bromo-11-methyldodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54089-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-11-methyldodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.